molecular formula C16H15N B11881599 3,7,9-Trimethylbenzo[G]isoquinoline CAS No. 64142-61-6

3,7,9-Trimethylbenzo[G]isoquinoline

Cat. No.: B11881599
CAS No.: 64142-61-6
M. Wt: 221.30 g/mol
InChI Key: GVAXUGXJRGEHMF-UHFFFAOYSA-N
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Description

3,7,9-Trimethylbenzo[G]isoquinoline: is a heterocyclic aromatic compound that belongs to the class of isoquinolines It is characterized by the presence of three methyl groups attached to the benzo[g]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,7,9-Trimethylbenzo[G]isoquinoline typically involves the use of aryne intermediates. One common method is the aza Diels–Alder reaction, where 1,2,4-triazines act as dienes and aryne intermediates serve as dienophiles. The reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours. Potassium tert-butoxide is used to generate the aryne intermediates in situ from chloro- and bromo-substituted arenes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions: 3,7,9-Trimethylbenzo[G]isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in glacial acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of azaanthraquinones.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: 3,7,9-Trimethylbenzo[G]isoquinoline is used as a building block in organic synthesis.

Biology and Medicine: The compound’s derivatives have shown promise in medicinal chemistry. Isoquinoline derivatives are known for their broad spectrum of bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3,7,9-Trimethylbenzo[G]isoquinoline involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it can inhibit enzymes involved in critical biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3,7,8-Trimethylbenzo[G]isoquinoline
  • 3,6,8-Trimethylbenzo[G]isoquinoline
  • 3,5,7-Trimethyl-2-azaanthraquinone

Comparison: 3,7,9-Trimethylbenzo[G]isoquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Properties

CAS No.

64142-61-6

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3,7,9-trimethylbenzo[g]isoquinoline

InChI

InChI=1S/C16H15N/c1-10-4-11(2)16-8-15-9-17-12(3)6-13(15)7-14(16)5-10/h4-9H,1-3H3

InChI Key

GVAXUGXJRGEHMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C3C=NC(=CC3=CC2=C1)C)C

Origin of Product

United States

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